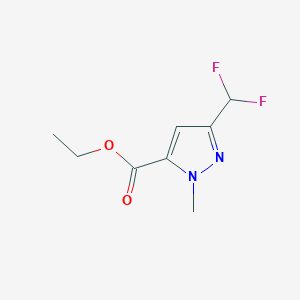
2-Methyl-6-nitro-isoindolin-1-one
Descripción general
Descripción
2-Methyl-6-nitro-isoindolin-1-one is a chemical compound belonging to the isoindoline family. Isoindolines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a nitro group at the 6th position and a methyl group at the 2nd position, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
The synthesis of 2-Methyl-6-nitro-isoindolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2,3-dihydro-1H-isoindol-1-one with a nitrating agent such as nitric acid under controlled conditions. The reaction typically requires a solvent like acetic acid and is carried out at a temperature range of 0-5°C to ensure the selective nitration at the 6th position .
Industrial production methods for this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and product purity. These methods can be scaled up to produce larger quantities of the compound efficiently.
Análisis De Reacciones Químicas
2-Methyl-6-nitro-isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 2-methyl-6-amino-2,3-dihydro-1H-isoindol-1-one and 2-methyl-6-hydroxy-2,3-dihydro-1H-isoindol-1-one.
Aplicaciones Científicas De Investigación
2-Methyl-6-nitro-isoindolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-nitro-isoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxicity in target cells .
Comparación Con Compuestos Similares
2-Methyl-6-nitro-isoindolin-1-one can be compared with other isoindoline derivatives such as:
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-5-nitro-: The nitro group at the 5th position can lead to different substitution patterns and biological activities.
1H-Isoindol-1-one, 2,3-dihydro-2-phenyl-: The phenyl group at the 2nd position introduces aromaticity, affecting the compound’s stability and reactivity.
These comparisons highlight the unique features of this compound, particularly its nitro group at the 6th position, which plays a crucial role in its chemical and biological behavior.
Propiedades
IUPAC Name |
2-methyl-6-nitro-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-10-5-6-2-3-7(11(13)14)4-8(6)9(10)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEFFIFTXQYMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[10]Cycloparaphenylene](/img/structure/B1429677.png)

![ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B1429682.png)

![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)






